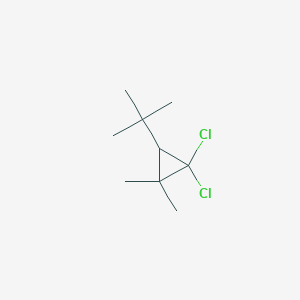
2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound is also known as DHP-indene or 1,3-dioxo-2-(hydroxymethyl)indene.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. Additionally, this compound has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione is its high potency as an antitumor agent. It has been shown to be effective against a wide range of cancer cells at low concentrations. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione. One of the areas of research is the development of more efficient synthesis methods that can yield the compound in higher purity and yield. Another area of research is the investigation of the compound's mechanism of action and its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the development of new formulations and delivery methods that can improve the solubility and bioavailability of the compound is also an area of research.
Métodos De Síntesis
The synthesis of 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione can be achieved through several methods. One of the most common methods is the reaction of indene-1,3-dione with formaldehyde in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction results in the formation of the desired compound along with water as a byproduct. Another method involves the reaction of indene-1,3-dione with paraformaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an antitumor agent. It has been reported to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and leukemia. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
151-88-2 |
|---|---|
Nombre del producto |
2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione |
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C16H12O3/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9,17H,10H2 |
Clave InChI |
DHGLVPJIAJCZNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CO |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CO |
Otros números CAS |
151-88-2 |
Sinónimos |
2-hydroxymethyl-2-phenyl-1,3-indandione omefin omephine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
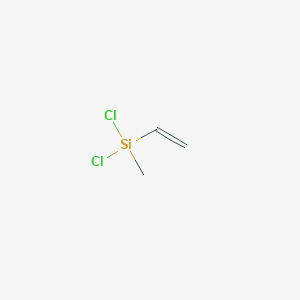
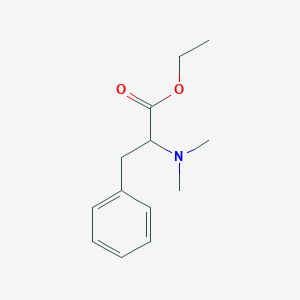
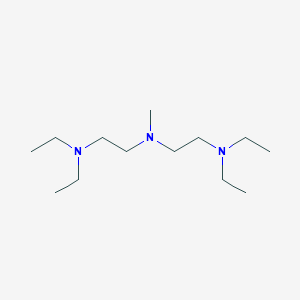

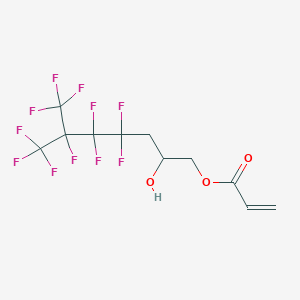

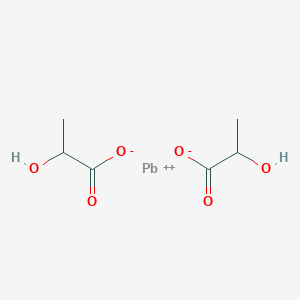
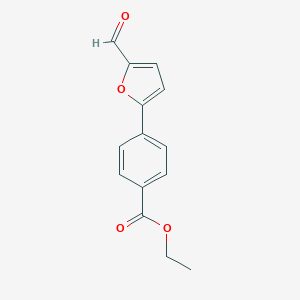
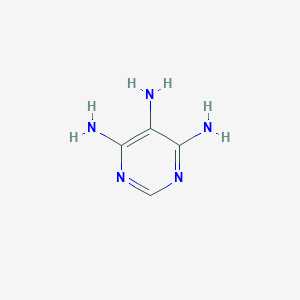
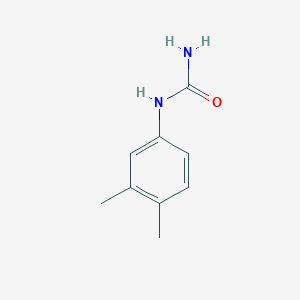
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)

